N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide

Description

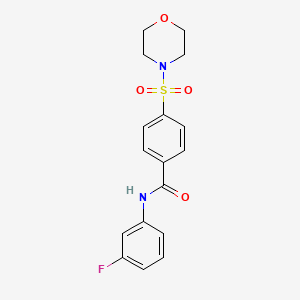

N-(3-Fluorophenyl)-4-(morpholinosulfonyl)benzamide is a benzamide derivative featuring a 3-fluorophenyl group attached to the amide nitrogen and a morpholinosulfonyl moiety at the para-position of the benzamide core.

Properties

IUPAC Name |

N-(3-fluorophenyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O4S/c18-14-2-1-3-15(12-14)19-17(21)13-4-6-16(7-5-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLYVBOWCNZRIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzamide with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the Morpholinosulfonyl Group: The next step involves the introduction of the morpholinosulfonyl group. This can be achieved by reacting the intermediate product with morpholine and a sulfonyl chloride derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or morpholinosulfonyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a morpholinosulfonyl group attached to a fluorophenylbenzamide structure. The synthesis typically involves several steps:

- Formation of the Benzamide Core : Reaction of benzoic acid derivatives with amines.

- Introduction of the Fluorophenyl Group : Utilization of fluorinated aromatic compounds through electrophilic aromatic substitution.

- Attachment of the Morpholinosulfonyl Group : Sulfonylation using sulfonyl chlorides in the presence of a base.

Chemistry

- Building Block in Organic Synthesis : N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide serves as a versatile building block for synthesizing more complex organic molecules.

- Ligand in Coordination Chemistry : The compound can act as a ligand, facilitating metal coordination and influencing reaction pathways.

Biology

- Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes, particularly kinases involved in cancer progression. Its interaction with specific molecular targets can modulate biological pathways and cellular functions.

- Potential as an Antiviral Agent : Studies have explored its efficacy against viral proteins, including those from the Dengue virus, highlighting its potential role in antiviral therapies.

Medicine

- Therapeutic Potential in Cancer Treatment : The compound has shown promise in inhibiting cancer cell proliferation, particularly in pancreatic cancer cell lines. It has been investigated for its ability to induce apoptosis and inhibit tumor growth.

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cellular proliferation in pancreatic cancer cells with an IC50 value of 0.58 μM.

Study 2: Enzyme Inhibition

A study focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results indicated that structural modifications could enhance binding affinity and inhibitory potency against targeted enzymes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

Sulfonamide-Benzamide Hybrids

Key Research Findings and Data Tables

Discussion of Structural-Activity Relationships (SAR)

- Fluorine Substitution: The 3-fluorophenyl group in the target compound may enhance metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., compound 23) .

- Morpholinosulfonyl vs.

- Heterocyclic Additions: Imidazole-substituted benzamides () show enhanced anticancer activity, suggesting that replacing morpholinosulfonyl with heterocycles could shift biological selectivity.

Biological Activity

N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide is a chemical compound recognized for its significant biological activity, particularly as an inhibitor of the enzyme autotaxin. This article delves into its biological mechanisms, synthesis, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{20}F_{N}_{2}O_{3}S. Its structure features a fluorinated phenyl group and a morpholinosulfonyl moiety attached to a benzamide framework. This unique arrangement contributes to its biological activity, particularly its interaction with autotaxin.

This compound acts primarily as a potent inhibitor of autotaxin , an enzyme involved in the production of lysophosphatidic acid (LPA), a lipid mediator implicated in various pathological conditions such as cancer and fibrosis. The compound binds to a hydrophobic pocket on the autotaxin enzyme, which prevents substrate access without directly blocking the catalytic site. This non-competitive inhibition allows the compound to exhibit pharmacological effects similar to traditional inhibitors while avoiding the drawbacks associated with acidic moieties .

Inhibition of Autotaxin

Research has shown that this compound significantly inhibits autotaxin activity, demonstrating an IC50 value indicative of its potency. In preclinical studies, it has been observed to reduce tumor invasion in melanoma cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Other Compounds

The following table summarizes comparable compounds targeting autotaxin, illustrating their structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-4-fluoro-3-(morpholinosulfonyl)benzamide | Chlorine substitution on phenyl ring | Autotaxin inhibitor |

| N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide | Fluorine substitution at position 2 | Autotaxin inhibitor |

| 5-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide | Thiazole ring addition | Potential antitumor activity |

This table highlights the specificity of this compound in binding to autotaxin compared to other inhibitors, potentially leading to fewer side effects and improved therapeutic profiles .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

- In Vitro Studies : In tests involving A2058 human melanoma cells, this compound significantly reduced cell invasion, indicating its potential role in cancer therapy.

- Molecular Docking Studies : These studies have confirmed the strong binding affinity of this compound to autotaxin, supporting its classification as a selective inhibitor .

- Preclinical Models : Animal models have shown promising results regarding tumor growth reduction when treated with this compound, further validating its therapeutic potential.

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-fluorophenyl)-4-(morpholinosulfonyl)benzamide?

- Methodological Answer : The synthesis involves two key steps: (1) forming the benzamide bond and (2) introducing the morpholinosulfonyl group.

- Benzamide Formation : React 3-fluoroaniline with 4-(chlorosulfonyl)benzoyl chloride using coupling agents like CDI (1,1'-carbonyldiimidazole) and a base (e.g., DIPEA) in aqueous or aprotic solvents. This step is analogous to the synthesis of structurally related amides in , where CDI-mediated coupling achieved high yields .

- Sulfonylation : Introduce the morpholine moiety via nucleophilic substitution. A method from uses Pyry-BF4 and MgCl₂ to activate the sulfamoyl group, followed by reaction with morpholine. Purification via silica gel chromatography (hexanes/EtOAc) yields the final compound .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the benzamide and sulfonamide linkages. For example, the 3-fluorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.8 ppm), while the morpholine protons resonate at δ 3.6–3.8 ppm .

- Mass Spectrometry (MS) : Validate the molecular ion peak ([M+H]⁺) and fragmentation pattern. High-resolution MS (HRMS) ensures accurate mass matching (e.g., calculated vs. observed ± 0.001 Da) .

- FT-IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) stretches .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradients of hexanes/EtOAc (e.g., 6:4 to 3:7) to separate polar byproducts .

- Recrystallization : Optimize solvent systems (e.g., EtOAc/hexanes) to obtain high-purity crystals, as demonstrated for morpholinosulfonyl analogs in (melting points: 107–163°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfonylation yield?

- Methodological Answer :

- Catalyst Screening : Pyry-BF4 () enhances sulfonyl chloride formation. Compare with alternatives like SOCl₂ or PCl₅ .

- Stoichiometry : A 2:1 molar ratio of Pyry-BF4 to substrate ensures complete activation. Excess morpholine (1.5 equiv.) drives the reaction to completion .

- Solvent Effects : Polar aprotic solvents (e.g., DCM, chloroform) improve nucleophilicity of morpholine. achieved optimal yields in chloroform .

Q. How to resolve discrepancies in NMR data for synthetic batches?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid proton exchange artifacts. For example, resolved imidazole NH peaks at δ 11.00 ppm in DMSO-d₆ .

- 2D NMR (HSQC/HMBC) : Assign ambiguous peaks by correlating 1H and 13C signals, particularly for overlapping aromatic protons .

- Purity Assessment : Perform elemental analysis (C, H, N, S) to confirm stoichiometry. Deviations >0.3% indicate impurities .

Q. What computational approaches predict the compound’s binding to PARP-1 or bacterial targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with PARP-1’s NAD⁺-binding domain () or bacterial PPTase (). Focus on hydrogen bonds between the sulfonamide and catalytic residues (e.g., Tyr907 in PARP-1) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD values (<2 Å indicates stable docking) .

Contradiction Analysis

Q. Why do biological activity results vary across studies for similar benzamide derivatives?

- Methodological Answer :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native) affect IC₅₀ values. Standardize protocols using ’s PARP-1 inhibition assay .

- Solubility Issues : Low aqueous solubility (common with trifluoromethyl/morpholine groups) may reduce bioavailability. Use DMSO stocks <1% (v/v) to avoid cytotoxicity artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.